molecular formula C24H32O8 B1200268 Phorbol 12,13-diacetate CAS No. 24928-15-2

Phorbol 12,13-diacetate

Cat. No. B1200268
CAS RN: 24928-15-2
M. Wt: 448.5 g/mol
InChI Key: OMHXSAMFEJVCPT-XQOWHXTBSA-N
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Description

Synthesis Analysis

The synthesis of Phorbol 12,13-diacetate involves complex organic reactions that highlight the compound's intricate nature. An example of the synthetic process includes the transformation of 12-desoxy-12-oxo-phorbol-13.20-diacetate through reactions involving methanol and sodium methylate, leading to acyloin rearrangement and the formation of specific hydroxyphorbol derivatives (Bartsch & Hecker, 1969).

Molecular Structure Analysis

The molecular structure of Phorbol 12,13-diacetate, characterized by its diterpene skeleton, exhibits significant complexity. This compound features multiple hydroxyl groups and acetate esters, which contribute to its reactivity and interactions with biological molecules. The structure is pivotal in understanding its chemical behavior and potential biological activities.

Chemical Reactions and Properties

Phorbol 12,13-diacetate undergoes various chemical reactions, including acyloin rearrangement, as mentioned. Its reactivity is also evident in its susceptibility to autoxidation under normal storage conditions, leading to the formation of several oxidation products (Schmidt & Hecker, 1975). These reactions underscore the importance of proper storage and handling conditions for research applications.

Physical Properties Analysis

While specific details on the physical properties of Phorbol 12,13-diacetate are limited in the available literature, the compound's solubility, melting point, and other physicochemical characteristics can be inferred from those of related phorbol esters. These properties are crucial for its application in experimental settings, particularly in biochemical assays involving PKC activation.

Chemical Properties Analysis

The chemical properties of Phorbol 12,13-diacetate, such as its reactivity towards nucleophiles and electrophiles, are shaped by its functional groups. The acetate esters play a crucial role in its chemical behavior, including interactions with biological targets such as protein kinase C. Understanding these properties is essential for both synthetic chemistry applications and biological studies.

Scientific Research Applications

  • Tumor-Promoting Activity : Phorbol 12,13-diacetate, along with other phorbol esters, has been investigated for its tumor-promoting activity in mouse skin. It was found to be effective in promoting tumors in skin tumor-susceptible mice. The presence of a long-chain acid esterified to phorbol seems important in ordinary mice for tumor-promoting activity (Baird & Boutwell, 1971).

  • Effects on DNA, RNA, and Protein Synthesis : Research showed that phorbol 12,13-diacetate did not induce detectable changes in the incorporation of tritiated precursors into RNA, protein, and DNA in mouse epidermis, unlike its more potent counterparts. This aligns with its classification as a very weak tumor promoter (Baird, Sedgwick, & Boutwell, 1971).

  • Inhibition of Lymphocyte Proliferative Response : Phorbol 12,13-diacetate was found to be a less potent inhibitor of the mixed lymphocyte response compared to 12-O-tetradecanoyl-phorbol-13-acetate, suggesting its potential for modulating immune responses (Mastro & Mueller, 1978).

  • Interaction with Cortisol : Phorbol derivatives, including phorbol 12,13-diacetate, interact with cortisol on a molecular basis. This interaction may contribute to the tumor-promoting effects of phorbol compounds by neutralizing cortisol's regulatory effect on cell proliferation (Janssens, Wittevrongel, & De Loecker, 1984).

  • Antagonist of Receptor-Mediated Chemotaxis : Phorbol 12,13-diacetate may act as an antagonist for receptor-mediated chemotaxis in macrophages, inhibiting specific binding and chemotaxis to other phorbol esters (Sturm et al., 1983).

  • Role in Modulating Neural Activity : The compound was shown to modulate the voltage-activated sodium current in rat hippocampal neurons, indicating its potential impact on neural signaling processes (Chizhmakov & Klee, 1994).

  • Influence on T Lymphocyte Adhesion : Phorbol esters, including phorbol 12,13-diacetate, enhance the adhesion of T cells to endothelial cells, which could be relevant in the cellular immune response and the development of inflammatory lesions (Haskard, Cavender, & Ziff, 1986).

  • Induction of Thromboplastin Activity : This compound has been shown to induce thromboplastin activity in human monocytes, which is linked to the synthesis of apoprotein III, an important component in blood coagulation (Lyberg & Prydz, 1981).

Safety And Hazards

Phorbol 12,13-diacetate is classified as acutely toxic and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It is fatal if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of Phorbol 12,13-diacetate research are not clear from the current information available . More research is needed to fully understand its potential applications and implications.

properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3/t12-,16+,17-,18-,20-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHXSAMFEJVCPT-XQOWHXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947808
Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phorbol 12,13-diacetate

CAS RN

24928-15-2
Record name Phorbol 12,13-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24928-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phorbol-12,13-diacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phorbol 12,13-diacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
WG Dunphy, KB Delclos, PM Blumberg - Cancer Research, 1980 - AACR
[20- 3 H]Phorbol 12,13-dibutyrate ([ 3 H]PDBU) and [20- 3 H]phorbol 12-myristate 13-acetate ([ 3 H]PMA) bound specifically and with high affinity to one class of saturable binding sites …
Number of citations: 134 aacrjournals.org
S Kongmany, M Furuta, H Matsuura, S Okuda… - Radiation Physics and …, 2014 - Elsevier
Phorbol esters (PEs) are highly toxic compounds that cause skin irritation, inflammation, and tumor promotion upon contact with humans or animals. These compounds are naturally …
Number of citations: 19 www.sciencedirect.com
B Sarriá, C Pedrós, G Galán, J Cortijo… - European journal of …, 2000 - Elsevier
Protein kinase C appears to be involved in the regulation of airway contractility. Phorbol 12,13-diacetate (PDA; 0.01–10 μM), a protein kinase C activator, produced a transient relaxation …
Number of citations: 4 www.sciencedirect.com
M Sugawa, T Koide, S Naitoh… - Journal of Cerebral …, 1991 - journals.sagepub.com
The pharmacological and biochemical mechanisms of contractile responses to the protein kinase C (PKC) activator phorbol-12, 13-diacetate (PDA) were investigated in canine basilar …
Number of citations: 58 journals.sagepub.com
PE Driedger, PM Blumberg - Proceedings of the National …, 1980 - National Acad Sciences
[20- 3 H]Phorbol 12,13-dibutyrate bound to particulate preparations from chicken embryo fibroblasts in a specific, saturable, reversible fashion. Equilibrium binding occurred with a K d …
Number of citations: 544 www.pnas.org
WM Baird, RK Boutwell - Cancer research, 1971 - AACR
Phorbol, the terpene alcohol found in the skin tumor-promoting components of croton oil, was isolated, and four diesters were synthesized from it. The tumor-promoting potencies of …
Number of citations: 239 aacrjournals.org
Z Szallasi, KW Krausz, PM Blumberg - Carcinogenesis, 1992 - academic.oup.com
In previous experiments, pretreatment of CD-1 mouse skin with prostratin (12-deoxyphorbol 13-acetate) inhibited hyperplasia, induction of ornithine decarboxylase and edema in …
Number of citations: 39 academic.oup.com
KB Delclos, DS Nagle, PM Blumberg - Cell, 1980 - cell.com
The tumor promoter 20-3H-phorbol 12, 13-dibutyrate bound in a specific manner to particulate preparations from both whole mouse skin and mouse epidermis. The binding, which was …
Number of citations: 191 www.cell.com
KK Lew, S Chritton, PM Blumberg - Teratogenesis …, 1982 - Wiley Online Library
Because of its suitability for genetic studies, the nematode Caenorhabdiris elegans was examined for its responsiveness to the phorbol esters. Phorbol 12‐myristate 13‐acetate had …
Number of citations: 22 onlinelibrary.wiley.com
J Cortijo, CM Sanz, V Villagrasa… - British journal of …, 1994 - Wiley Online Library
1 Using guinea‐pig isolated trachea, we have studied how phorbol 12,13‐diacetate (PDA) modulates mechanical responses of the tissue to methylxanthines, isoprenaline and …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com

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